

Application Note: Synthesis of 4-Bromooctane via Bromination of 4-Octanol

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Compound of Interest

Compound Name: 5-Bromooctan-4-ol

Cat. No.: B15460786

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Abstract

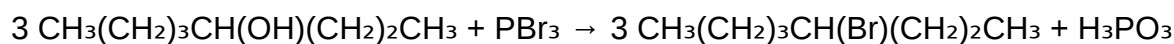
This application note provides a comprehensive experimental protocol for the synthesis of 4-bromooctane from 4-octanol using phosphorus tribromide (PBr_3). The methodology is detailed for researchers in organic synthesis, medicinal chemistry, and drug development. This conversion is a classic example of a nucleophilic substitution reaction ($\text{S}_\text{N}2$) for the preparation of secondary alkyl halides from secondary alcohols. The protocol includes reaction setup, work-up, purification, and characterization of the final product.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Alkyl halides are versatile intermediates, readily participating in a variety of nucleophilic substitution and elimination reactions, making them crucial building blocks for more complex molecules. For the synthesis of 4-bromooctane from 4-octanol, a secondary alcohol, phosphorus tribromide is an effective brominating agent.^{[1][2]} The reaction proceeds through an $\text{S}_\text{N}2$ mechanism, which involves the backside attack of the bromide ion on the activated alcohol, resulting in an inversion of stereochemistry at the chiral center, if applicable.^[3] This method is generally preferred over the use of hydrobromic acid as it minimizes the risk of carbocation rearrangements.

Reaction and Mechanism

The overall reaction is as follows:



The mechanism begins with the nucleophilic oxygen of the 4-octanol attacking the electrophilic phosphorus atom of PBr_3 . This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in a backside attack. This $\text{S}_{\text{N}}2$ displacement results in the formation of 4-bromooctane with an inversion of configuration at the reaction center, alongside the byproduct phosphorous acid.

Experimental Protocol

Materials and Equipment

- 4-octanol (98% purity)
- Phosphorus tribromide (PBr_3 , 99% purity)
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Reflux condenser
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Safety Precautions

- Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction is exothermic and releases hydrogen bromide gas upon contact with moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if possible.
- Diethyl ether is highly flammable. Work away from open flames or sources of ignition.

Reaction Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octanol (13.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
- **Cooling:** Cool the flask in an ice-water bath to 0 °C with gentle stirring.
- **Addition of PBr₃:** Slowly add phosphorus tribromide (9.0 g, 0.033 mol) to the stirred solution via a dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification

Purify the crude 4-bromooctane by fractional distillation under reduced pressure. The boiling point of 4-bromooctane is approximately 190.8 °C at atmospheric pressure.

Data Presentation

Parameter	Value
Reactants	
4-Octanol	13.0 g (0.1 mol)
Phosphorus Tribromide	9.0 g (0.033 mol)
Reaction Conditions	
Solvent	Anhydrous Diethyl Ether
Temperature	0 °C to Room Temperature
Reaction Time	2-3 hours
Product	
Product Name	4-Bromooctane
Molecular Formula	C ₈ H ₁₇ Br
Molecular Weight	193.12 g/mol
Boiling Point	~190.8 °C
Expected Yield	75-85%

Product Characterization

The identity and purity of the synthesized 4-bromooctane can be confirmed by spectroscopic methods.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons in the vicinity of the bromine atom. The methine proton (CH-Br) is expected to appear as a multiplet around 4.0-4.2 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon atom attached to the bromine (C-Br) will show a characteristic shift in the range of 50-60 ppm.
- IR (Infrared) Spectroscopy: The spectrum will lack the broad O-H stretching band of the starting alcohol (around 3300 cm^{-1}) and will show characteristic C-Br stretching vibrations in the fingerprint region (typically $500\text{-}600\text{ cm}^{-1}$).

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-bromooctane.

Signaling Pathway Diagram

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